3-(1-aminopropyl)phenol hydrochloride
CAS No.: 2680534-24-9
Cat. No.: VC11536732
Molecular Formula: C9H14ClNO
Molecular Weight: 187.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2680534-24-9 |
---|---|
Molecular Formula | C9H14ClNO |
Molecular Weight | 187.7 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a phenolic ring (CHOH) substituted at the meta position with a 1-aminopropyl group (). The hydrochloride salt form enhances stability and solubility, a common modification for amine-containing pharmaceuticals . The chiral center at the aminopropyl side chain confers stereochemical specificity, which may influence receptor interactions and metabolic pathways.
Table 1: Structural and Nomenclative Data
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 3-[(1S)-1-aminopropyl]phenol;hydrochloride | |
Molecular Formula | ||
Molecular Weight | 187.66 g/mol | |
SMILES Notation | CCC@@HN.Cl | |
InChIKey | CITVICROZQBGHJ-FVGYRXGTSA-N |
Stereochemical Considerations
The (S)-enantiomer is explicitly documented in PubChem, highlighting the importance of chirality in its biochemical interactions . Enantiomeric purity is critical for compounds targeting stereospecific receptors, as seen in pharmaceuticals like β-blockers or antidepressants.
Synthesis and Manufacturing Approaches
General Strategies for Phenolic Amines
While no direct synthesis literature exists for 3-(1-aminopropyl)phenol hydrochloride, analogous compounds such as N-(3-aminopropyl)methacrylamide hydrochloride provide methodological templates . A typical multi-step process involves:
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Alkylation: Reacting 3-chloropropylamine hydrochloride with a phenolic precursor under basic conditions.
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Protection/Deprotection: Using groups like phthalimide to shield amines during intermediate steps .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Steps from Analogous Compounds
Green Chemistry Considerations
Modern syntheses emphasize solvent efficiency and catalyst recovery. For instance, tetrahydrofuran (THF) and aqueous sodium hydroxide are employed to minimize waste . These methods align with industrial trends toward environmentally benign processes.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high water solubility, facilitating formulation for biological studies. The phenolic hydroxyl group () remains protonated under physiological conditions, enhancing membrane permeability .
Spectroscopic Characteristics
While experimental data are unavailable, computational models predict:
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IR: O–H stretch (~3300 cm), N–H bend (~1600 cm)
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NMR: Aromatic protons (δ 6.5–7.5 ppm), aminopropyl methyl (δ 1.0–1.5 ppm)
Biological Activities and Mechanisms
Antimicrobial Applications
Structurally similar amines exhibit bacteriostatic effects by disrupting cell membrane integrity. For example, analogs like chlorhexidine leverage cationic amine groups to bind microbial membranes .
Metabolic Pathways
Phase I metabolism likely involves hepatic cytochrome P450-mediated oxidation or reduction. The aminopropyl group may undergo deamination to form ketone metabolites, as observed in indenoisoquinoline derivatives .
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